Regiochemistry: Boc Placement Determines Reactive Amine
The target compound 138374-18-2 has the Boc protecting group on the ethyl-chain nitrogen (IUPAC: tert-butyl N-(2-amino-2-phenylethyl)carbamate;hydrochloride), while the regioisomer CAS 1253955-71-3 carries the Boc on the benzylic (α-phenyl) nitrogen (IUPAC: tert-butyl N-(2-amino-1-phenylethyl)carbamate;hydrochloride) . This positional difference means that in 138374-18-2, the benzylic primary amine is free for nucleophilic reactions, whereas in 1253955-71-3, the aliphatic ethyl-chain primary amine is free. The benzylic amine has distinct reactivity characteristics—lower pKa and different steric environment—compared to the aliphatic amine . Both compounds share identical molecular formula (C₁₃H₂₁ClN₂O₂) and molecular weight (272.77 g/mol), making the regiochemical assignment the sole basis for differentiation at equivalent purity grades .
Regioisomer: Boc on benzylic N, free aliphatic NH₂
| Evidence Dimension | Boc protecting group attachment position (regiochemistry) |
|---|---|
| Target Compound Data | Boc on ethyl-chain nitrogen; free amine at benzylic (α-phenyl) position. IUPAC: tert-butyl N-(2-amino-2-phenylethyl)carbamate;hydrochloride |
| Comparator Or Baseline | CAS 1253955-71-3: Boc on benzylic (α-phenyl) nitrogen; free amine at ethyl-chain position. IUPAC: tert-butyl N-(2-amino-1-phenylethyl)carbamate;hydrochloride |
| Quantified Difference | Positional isomerism—identical molecular formula (C₁₃H₂₁ClN₂O₂), identical MW (272.77), but orthogonal reactive amine presentation |
| Conditions | Structural identity confirmed by IUPAC nomenclature, InChI, and SMILES comparison across PubChem and vendor databases |
Why This Matters
For chemists planning amide couplings, sulfonamide formations, or reductive aminations, the selection of which amine is free versus Boc-protected directly dictates the synthetic route feasibility; ordering the wrong regioisomer necessitates a costly re-synthesis.
